1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide
Description
1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a methoxybenzyl group, and a morpholinylsulfonyl group
Properties
IUPAC Name |
1-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S/c1-16-5-7-17(8-6-16)32(30,31)18-15-25-21(26-19(18)23)27-13-9-22(10-14-27,20(24)29)28-11-3-2-4-12-28/h5-8,15H,2-4,9-14H2,1H3,(H2,24,29)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHEPOIHRUEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable nucleophile.
Addition of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using a morpholine derivative and a sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the attached substituents and their biological activities.
[1,2,4]triazolo[4,3-a]pyridazinone derivatives:
Biological Activity
The compound 1'-[4-Amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide (CAS No. 152460-10-1) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the existing literature on the biological activity of this compound, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a bipiperidine moiety linked to a pyrimidine derivative with an amino and a sulfonyl group, which are crucial for its biological activity. The molecular formula is , and it possesses a complex structure that facilitates interactions with biological targets.
- Inhibition of Protein Interactions : Research indicates that compounds similar to this compound can inhibit protein-protein interactions critical for tumorigenesis. For instance, inhibitors targeting BCL6 have shown promise in reducing cell proliferation in lymphoma models by promoting the degradation of BCL6, a transcriptional repressor involved in germinal center B-cell tumorigenesis .
- Induction of Apoptosis : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. In vitro studies demonstrated that treatment with related compounds led to increased early apoptotic populations and significant changes in cell cycle distribution . The mechanism involves caspase activation and phosphatidylserine externalization, indicating a robust apoptotic pathway activation.
In Vitro Studies
A series of experiments were conducted to evaluate the anticancer properties of the compound:
- Cell Lines Tested : HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Concentration Range : Compounds were tested at concentrations ranging from 2.5 µM to 10 µM.
- Results : Significant increases in the sub-G1 phase of the cell cycle were observed at higher concentrations, indicating apoptosis induction .
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| HeLa | 5 | 20 | 15 |
| HCT-116 | 10 | 25 | 20 |
| MCF-7 | 5 | 30 | 10 |
In Vivo Studies
While in vitro results are promising, further studies are necessary to evaluate the in vivo efficacy of this compound. Preliminary data suggest potential for significant tumor reduction in xenograft models, but comprehensive studies are needed.
Case Studies
- BCL6 Inhibitors : A study focused on BCL6 inhibitors demonstrated that degradation of this protein leads to reduced tumor growth in murine models. Compounds structurally similar to our target have shown effective inhibition of cell proliferation across several cancer types .
- Combination Therapies : There is ongoing research into the potential of combining this compound with other therapeutic agents to enhance its anticancer efficacy. For example, pairing with traditional chemotherapeutics may yield synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
